Bis(1,3-Dichloroisopropyl) Ether
CAS No.: 59440-89-0
Cat. No.: VC21157290
Molecular Formula: C6H10Cl4O
Molecular Weight: 239.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59440-89-0 |
|---|---|
| Molecular Formula | C6H10Cl4O |
| Molecular Weight | 239.9 g/mol |
| IUPAC Name | 1,3-dichloro-2-(1,3-dichloropropan-2-yloxy)propane |
| Standard InChI | InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2 |
| Standard InChI Key | QMDIZIDCORWBJK-UHFFFAOYSA-N |
| SMILES | C(C(CCl)OC(CCl)CCl)Cl |
| Canonical SMILES | C(C(CCl)OC(CCl)CCl)Cl |
Introduction
Chemical Identity and Physical Properties
Bis(1,3-dichloroisopropyl) ether, also known as 2,2'-oxybis(1,3-dichloropropane), is a chlorinated ether compound characterized by two dichloropropane groups linked by an oxygen atom. It possesses distinct physical and chemical properties that influence its behavior in various applications and reactions.
Basic Chemical Properties
The fundamental chemical characteristics of bis(1,3-dichloroisopropyl) ether are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 59440-89-0 |
| Molecular Formula | C₆H₁₀Cl₄O |
| Molecular Weight | 239.9 g/mol |
| IUPAC Name | 1,3-dichloro-2-(1,3-dichloropropan-2-yloxy)propane |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 141-142 °C at 18 Torr |
The compound features an oxygen atom bridging two 1,3-dichloropropane groups, resulting in a structure containing four chlorine atoms distributed across the molecule . This distinctive arrangement of atoms contributes to its chemical reactivity and physical characteristics.
Chemical Structure Identifiers
For precise identification and characterization in chemical databases and research, bis(1,3-dichloroisopropyl) ether is associated with various chemical identifiers as listed below:
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2 |
| InChIKey | QMDIZIDCORWBJK-UHFFFAOYSA-N |
| SMILES | C(C(CCl)OC(CCl)CCl)Cl |
| Canonical SMILES | ClCC(OC(CCl)CCl)CCl |
These structural identifiers provide standardized representations of the compound's molecular structure, facilitating its identification in chemical databases and literature .
Nomenclature and Synonyms
Bis(1,3-dichloroisopropyl) ether is recognized by several names in scientific literature and industrial contexts. Understanding these alternate designations is essential for comprehensive literature searches and proper identification.
Synonyms and Alternative Names
The compound is known by various synonyms, including:
| Synonym |
|---|
| 2,2'-Oxybis(1,3-dichloropropane) |
| Bis(1,3-Dichloroisopropyl) Ether |
| 2,2'-OXYBIS[1,3-DICHLOROPROPANE] |
| 2,2'-Oxybis[1,3-dichloro-propane] |
| 1,3-dichloro-2-(1,3-dichloropropan-2-yloxy)propane |
| Propane, 2,2′-oxybis[1,3-dichloro- |
Synthesis and Production
The synthesis and production of bis(1,3-dichloroisopropyl) ether involve specific chemical pathways and industrial processes. Understanding these methods provides insight into its availability and potential applications.
Synthetic Routes
Laboratory synthesis of bis(1,3-dichloroisopropyl) ether can be achieved through various routes, including reactions between 1,3-dichloro-2-propanol and suitable reagents under controlled conditions. The specific reaction parameters, including temperature, pressure, and catalyst selection, influence the yield and purity of the final product .
Chemical Reactions and Transformations
Bis(1,3-dichloroisopropyl) ether undergoes various chemical reactions that highlight its reactivity and potential applications in organic synthesis and industrial processes.
Cleavage Reactions
One notable reaction pathway involves the cleavage of bis(1,3-dichloroisopropyl) ether using acid halides in the presence of Lewis acid catalysts. This process results in the formation of corresponding beta-chloroisopropyl monoesters and 1,2-dichloropropane . The reaction typically follows this general scheme:
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The ether compound reacts with an acid halide (such as acetyl chloride)
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A Lewis acid catalyst (e.g., zinc chloride or ferric chloride) facilitates the reaction
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The ether bond is cleaved, resulting in the formation of specific products
For example, when bis(1,3-dichloroisopropyl) ether is reacted with acetyl chloride in the presence of zinc chloride at elevated temperatures, the reaction proceeds with high selectivity to produce the desired cleavage products .
Other Transformations
Bis(1,3-dichloroisopropyl) ether can participate in various other chemical transformations based on its structure and reactive sites. The presence of multiple chlorine atoms makes it potentially reactive in substitution reactions, while the ether linkage provides opportunities for additional chemical modifications. These characteristics contribute to its utility in organic synthesis and chemical research .
Environmental Presence and Fate
Understanding the environmental behavior of bis(1,3-dichloroisopropyl) ether is crucial for assessing its potential impact and developing appropriate management strategies.
Environmental Occurrence
Bis(1,3-dichloroisopropyl) ether has been detected in industrial wastewater and, in some cases, natural water systems . This presence is likely associated with industrial activities involving chlorinated compounds, particularly those related to the chlorohydrin process where it forms as a by-product .
Environmental Persistence
Analytical Methods
The detection, identification, and quantification of bis(1,3-dichloroisopropyl) ether employ various analytical techniques suitable for chlorinated organic compounds.
Identification Methods
Analytical identification of bis(1,3-dichloroisopropyl) ether can be accomplished using techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
These methods provide structural information and confirmation of the compound's identity based on its chemical and physical properties .
Quantification Approaches
Quantitative analysis of bis(1,3-dichloroisopropyl) ether in various matrices (e.g., water, soil, industrial samples) typically employs chromatographic techniques, including:
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Gas Chromatography with appropriate detectors (e.g., Electron Capture Detector, Flame Ionization Detector)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
These techniques allow for the determination of concentration levels in environmental and industrial samples, supporting monitoring and research efforts .
Recent Research and Future Directions
Research involving bis(1,3-dichloroisopropyl) ether continues to evolve, exploring various aspects of its chemistry, applications, and environmental behavior.
Current Research Focus
Current research areas potentially involving bis(1,3-dichloroisopropyl) ether include:
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Development of improved synthetic methods with enhanced efficiency and selectivity
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Exploration of novel reaction pathways utilizing its unique structural features
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Assessment of its environmental presence and potential impacts
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Investigation of specialized applications leveraging its chemical properties
These research directions contribute to expanding the understanding of this compound and its potential utility in various contexts .
Future Perspectives
Future research involving bis(1,3-dichloroisopropyl) ether may focus on:
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Detailed toxicological studies to better characterize potential health effects
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Development of environmentally friendly alternatives for applications where it is currently used
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Exploration of additional reaction pathways for organic synthesis
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Enhanced analytical methods for its detection in complex environmental matrices
These potential research directions reflect the ongoing interest in understanding and optimizing the use of chlorinated organic compounds in various applications.
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